

SBP-7455: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SBP-7455**, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.

Chemical Structure and Properties

SBP-7455, with the chemical formula C₁₆H₁₇F₃N₄O₂, is a small molecule inhibitor developed for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine	[4]
CAS Number	1884222-74-5	[1]
Molecular Formula	C16H17F3N4O2	[1]
Molecular Weight	354.33 g/mol	[1]
SMILES	COC1=C(OC)C=C(NC2=NC= C(C(=N2)NC3CC3)C(F) (F)F)C=C1	[4]
Solubility	DMSO: 71 mg/mL (200.37 mM)	[1]
Ethanol: 71 mg/mL	[1]	_
Water: Insoluble	[1]	_

Mechanism of Action and Biological Activity

SBP-7455 is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[1] By inhibiting ULK1 and ULK2, **SBP-7455** blocks the initiation of autophagy, leading to cancer cell death.[1][5]

In Vitro Activity

SBP-7455 potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.



Target	IC50 (nM)	Assay	Reference
ULK1	13	ADP-Glo	[1][3]
ULK2	476	ADP-Glo	[1][3]

Cellular Activity

In cellular assays, **SBP-7455** has demonstrated potent activity against triple-negative breast cancer cell lines.

Cell Line	IC ₅₀ (μM)	Assay	Reference
MDA-MB-468	0.3	CellTiter-Glo (72h)	[3]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have shown that SBP-7455 has good oral bioavailability.[1][2]

Parameter	Value	Dosing	Reference
Tmax	~1 h	30 mg/kg, oral	[3]
Cmax	990 nM	30 mg/kg, oral	[3]
T ₁ / ₂	1.7 h	30 mg/kg, oral	[3]

Synergy with PARP Inhibitors

SBP-7455 has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a promising combination therapy strategy for this aggressive form of cancer.

Signaling Pathway

SBP-7455 targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition,

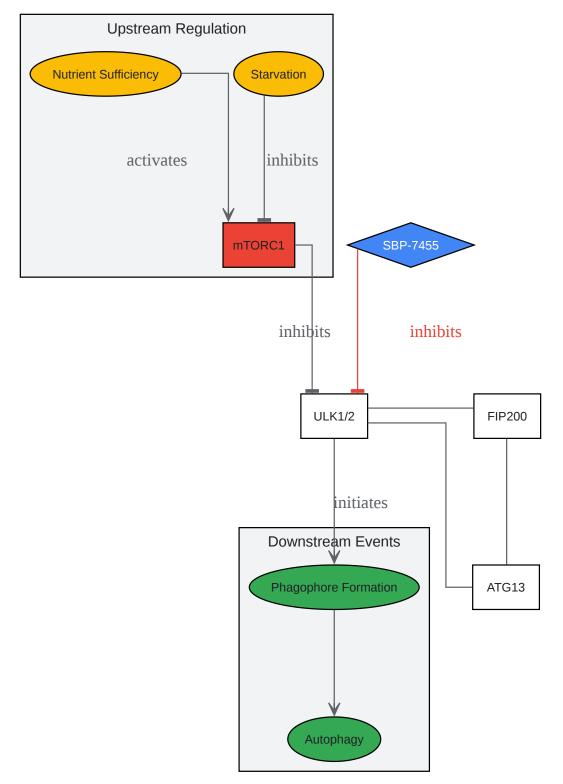


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the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates the formation of the phagophore by phosphorylating downstream substrates. **SBP-7455** directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.





ULK1/2 Signaling Pathway in Autophagy Initiation

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Caption: SBP-7455 inhibits the ULK1/2 complex, a key initiator of autophagy.



Experimental Protocols Synthesis of SBP-7455

The synthesis of **SBP-7455** is detailed in the supplementary information of the primary publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with cyclopropylamine, followed by a subsequent reaction with 3,4-dimethoxyaniline.

In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of **SBP-7455** against ULK1 and ULK2 kinases.

Materials:

- Recombinant human ULK1 and ULK2 enzymes
- ATP
- Substrate peptide (e.g., a generic kinase substrate)
- ADP-Glo™ Kinase Assay kit (Promega)
- SBP-7455
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

- Prepare a serial dilution of SBP-7455 in DMSO.
- In a 384-well plate, add 2.5 μL of kinase solution (ULK1 or ULK2) to each well.
- Add 0.5 µL of the SBP-7455 dilution or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding 2 μL of a solution containing ATP and the substrate peptide.



- Incubate the plate at room temperature for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the binding of SBP-7455 to ULK1 and ULK2 in living cells.

Materials:

- HEK293T cells
- NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs
- NanoBRET™ fluorescent tracer
- SBP-7455
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent

- Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM.
- Dispense the cell suspension into a 384-well plate.
- Add the NanoBRET™ fluorescent tracer to all wells.



- Add a serial dilution of SBP-7455 or DMSO to the respective wells.
- Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
- Calculate the NanoBRET[™] ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of SBP-7455 on the viability of MDA-MB-468 cells.

Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- SBP-7455
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of SBP-7455 or DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values from the dose-response curve.

Western Blot for Phospho-ATG13

Objective: To evaluate the effect of **SBP-7455** on the phosphorylation of ATG13, a direct substrate of ULK1.

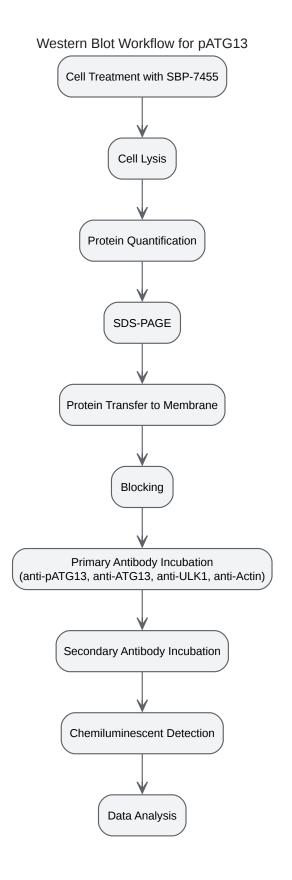
Materials:

- MDA-MB-468 cells
- SBP-7455
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Treat MDA-MB-468 cells with **SBP-7455** or DMSO for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



 Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.





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Caption: Workflow for assessing **SBP-7455**'s effect on ATG13 phosphorylation.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **SBP-7455** in mice after oral administration.

Materials:

- Female C57BL/6 mice (or other appropriate strain)
- SBP-7455
- Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O)
- Blood collection supplies (e.g., heparinized capillaries)
- LC-MS/MS system

- Administer a single oral dose of SBP-7455 (e.g., 30 mg/kg) to a cohort of mice.
- Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
- Process the blood to obtain plasma and store the samples at -80°C until analysis.
- Prepare plasma samples for analysis by protein precipitation with acetonitrile.
- Quantify the concentration of SBP-7455 in the plasma samples using a validated LC-MS/MS method.
- Calculate the pharmacokinetic parameters (Tmax, Cmax, T₁/₂, AUC) using appropriate software.



This technical guide provides a solid foundation for researchers working with **SBP-7455**. For more detailed information, please refer to the primary literature cited.

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